Thermocryptoxanthin-15
Description
Thermocryptoxanthin-15 (CA00387) is a carotenoid derivative identified in the Carotenoid Database . Its structure is defined as (3R)-configured β,β-carotene with a 3-O-β-D-glucosyl-12-methyltridecanoyl substituent (Fig. 1). The glucoside moiety and branched acyl chain distinguish it from simpler carotenoids like β-carotene. The "15" in its nomenclature likely corresponds to the 13-carbon acyl chain (tridecanoyl) with a methyl branch at the 12th position, though this requires further clarification in taxonomic conventions.
Properties
Molecular Formula |
C61H94O7 |
|---|---|
Molecular Weight |
939.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |
InChI |
InChI=1S/C61H94O7/c1-44(2)27-20-18-16-14-13-15-17-19-21-35-55(62)66-43-54-56(63)57(64)58(65)59(68-54)67-51-41-50(8)53(61(11,12)42-51)39-37-48(6)33-25-31-46(4)29-23-22-28-45(3)30-24-32-47(5)36-38-52-49(7)34-26-40-60(52,9)10/h22-25,28-33,36-39,44,51,54,56-59,63-65H,13-21,26-27,34-35,40-43H2,1-12H3/b23-22+,30-24+,31-25+,38-36+,39-37+,45-28+,46-29+,47-32+,48-33+/t51-,54-,56-,57+,58-,59?/m1/s1 |
InChI Key |
RDUYXVUZPBWYNT-ISSZXRGHSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Related Compounds
| Compound ID | Name | Core Structure | Substituents | Acyl Chain Description |
|---|---|---|---|---|
| CA00387 | This compound | β,β-carotene (3R) | 3-O-β-D-glucosyl-12-methyltridecanoyl | 13C chain (12-methyl branch) |
| CA00383 | Thermocryptoxanthin-11 | β,β-carotene (3R) | 3-O-β-D-glucosyl-8-methylnonanoyl | 9C chain (8-methyl branch) |
| CA00385 | Thermocryptoxanthin-13 | β,β-carotene (3R) | 3-O-β-D-glucosyl-10-methylundecanoyl | 11C chain (10-methyl branch) |
| CA00388 | Thermozeaxanthin-15 | β,β-carotene (3R,3'R) | 3-O-β-D-glucosyl-6-O-13-methyltetradecanoyl; 3'-hydroxyl | 14C chain (13-methyl branch) |
| CA00386 | Thermozeaxanthin-13 | β,β-carotene (3R,3'R) | 3-O-β-D-glucosyl-6-O-11-methyldodecanoyl; 3'-hydroxyl | 12C chain (11-methyl branch) |
Key Observations:
Acyl Chain Length and Branching :
- The "-11," "-13," and "-15" suffixes correlate with increasing acyl chain length (e.g., Thermocryptoxanthin-11 has a 9C chain vs. 13C in this compound). Methyl branches are positioned at even intervals (e.g., 8th, 10th, or 12th carbon).
- Longer acyl chains (e.g., 13C in this compound) likely enhance lipophilicity , influencing membrane integration or thermal stability compared to shorter-chain analogs .
Functional Group Variations: Thermozeaxanthins (e.g., CA00388) feature an additional 3'-hydroxyl group absent in thermocryptoxanthins. This modification may augment antioxidant capacity or alter solubility profiles.
Glucosylation Patterns: All listed compounds share a 3-O-β-D-glucosyl group, which may improve water solubility compared to non-glycosylated carotenoids.
Implications of Structural Differences
While the provided evidence lacks direct experimental data on physicochemical or biological properties, structural trends suggest:
- Thermal Stability : Longer acyl chains in this compound may confer higher melting points than Thermocryptoxanthin-11 or -13, analogous to lipid behavior .
- Bioactivity : The 3'-hydroxyl in thermozeaxanthins could enhance radical-scavenging activity, positioning them as more potent antioxidants than thermocryptoxanthins.
- Synthetic Relevance: The C-15 phosphonate reagent described in highlights methodologies for synthesizing carotenoids with extended chains, though its direct application to this compound remains unexplored .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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